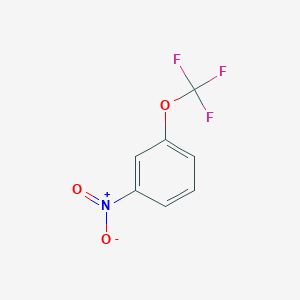

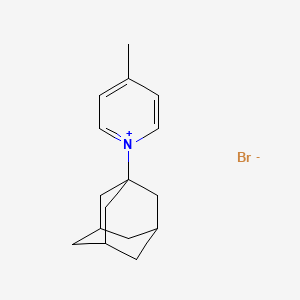

1-(1-Adamantyl)-4-methylpyridinium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

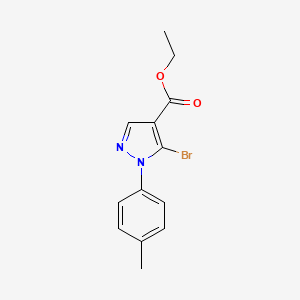

1-(1-Adamantyl)-4-methylpyridinium bromide is a quaternary ammonium compound that is derived from the reaction of adamantane-based reagents with pyridine derivatives. The adamantyl group is known for its bulky and rigid structure, which can impart unique physical and chemical properties to the compounds it is attached to. The presence of the pyridinium moiety suggests potential applications in various chemical reactions due to its positive charge and nucleophilic sites.

Synthesis Analysis

The synthesis of adamantyl derivatives, including 1-(1-Adamantyl)-4-methylpyridinium bromide, typically involves the reaction of hydroxypyridines with 1-bromoadamantane under various conditions, leading to mono- and disubstituted adamantylation products . The quaternization of pyridine with adamantyl bromide can be catalyzed by hydroxypyridines and 4-dimethylaminopyridine, allowing for the formation of quaternary adamantylpyridinium salts under mild conditions .

Molecular Structure Analysis

The molecular structure of adamantyl derivatives is characterized by the presence of the bulky adamantyl group, which can influence the overall shape and reactivity of the molecule. The crystal and molecular structures of related adamantyl derivatives have been determined by single-crystal X-ray diffraction methods, revealing the separation of hydrophobic and hydrophilic regions within the crystal packing . This suggests that 1-(1-Adamantyl)-4-methylpyridinium bromide may also exhibit distinct structural features due to the adamantyl group.

Chemical Reactions Analysis

Adamantyl derivatives participate in various chemical reactions, including phenolysis, where 1-adamantyl chloride, bromide, and p-toluenesulfonate undergo SN1-type solvolysis in binary mixtures of phenol with benzene . The reaction rates and product distribution are influenced by the ionizing power of the solvents and the electrophilic assistance by hydrogen bonding . Additionally, substitutions of pyridine 1-oxides by 1-adamantanethiol in acetic anhydride have been studied, leading to mixtures of sulfide products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1-Adamantyl)-4-methylpyridinium bromide are likely influenced by the adamantyl group's steric bulk and the pyridinium's ionic nature. The adamantyl group is known to impart high thermal stability and resistance to chemical reagents. The pyridinium ion may confer solubility in polar solvents and reactivity towards nucleophiles. The solvolysis rates of adamantyl compounds have been correlated with solvent dielectric constants, indicating that solvent polarity can significantly affect the reactivity of such compounds .

Scientific Research Applications

Adamantylation of Pyridine Derivatives

1-(1-Adamantyl)-4-methylpyridinium bromide plays a role in the adamantylation of pyridine derivatives. This process involves the reaction of hydroxypyridines with 1-bromoadamantane, leading to various adamantylation products, which are significant in the synthesis of quaternary 1-(adamant-1-yl)pyridinium salts (Shadrikova, Golovin, & Klimochkin, 2015).

Adamantyl Metal Complexes

Research indicates new routes to 1- and 2-adamantyl anion equivalents, starting from 1- and 2-adamantylzinc bromides, employing reducing metals. These adamantyl anions are used to generate various adamantyl metal complexes, highlighting the compound's versatility in complex metal chemistry (Armstrong et al., 2017).

Bromination of Anilines and Phenols

1-(1-Adamantyl)-4-methylpyridinium bromide contributes to the bromination of anilines and phenols. The compound, 1-Butyl-3-methylpyridinium tribromide, derived from it, is efficient in regioselective nuclear bromination of these compounds (Borikar, Daniel, & Paul, 2009).

Antimicrobial and Anti-Proliferative Activities

Derivatives of 1-(1-Adamantyl)-4-methylpyridinium bromide, such as 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, have been synthesized and tested for antimicrobial and anti-proliferative activities. This application demonstrates the compound's potential in developing new pharmaceutical agents (Al-Mutairi et al., 2019).

Mechanism of Action

Target of Action

Adamantane derivatives have been found to interact with various biological targets, including ion channels and receptors .

Mode of Action

Without specific studies on “1-(1-Adamantyl)-4-methylpyridinium bromide”, it’s difficult to provide a detailed mode of action. It’s possible that the adamantyl group could interact with hydrophobic pockets of proteins, while the pyridinium group could form ionic or polar interactions .

Biochemical Pathways

Adamantane derivatives have been found to affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Adamantane derivatives generally have good bioavailability due to their lipophilic nature .

Result of Action

Without specific studies, it’s difficult to describe the molecular and cellular effects of “1-(1-Adamantyl)-4-methylpyridinium bromide”. The effects would depend on the specific targets and pathways affected .

Action Environment

The action of “1-(1-Adamantyl)-4-methylpyridinium bromide” could potentially be influenced by various environmental factors, such as pH and the presence of other molecules. Specific studies would be needed to determine these effects .

properties

IUPAC Name |

1-(1-adamantyl)-4-methylpyridin-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N.BrH/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16;/h2-5,13-15H,6-11H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROBPRZYLGNZEB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)C23CC4CC(C2)CC(C4)C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)-4-methylpyridinium bromide | |

CAS RN |

20497-90-9 |

Source

|

| Record name | 1-(1-Adamantyl)-4-methylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)